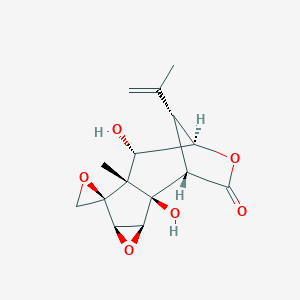
2,6-二甲基异烟腈
描述
2,6-Dimethylisonicotinonitrile is a heterocyclic compound with the molecular formula C8H8N2. It features a pyridine ring substituted with two methyl groups at the 2 and 6 positions and a nitrile group at the 4 position. This compound is known for its versatility as a building block in organic synthesis and has applications in various fields, including medicinal chemistry, environmental science, and industrial research.
科学研究应用
2,6-Dimethylisonicotinonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
Target of Action
A study suggests that it may have some interaction with muscle-type nicotinic receptors . These receptors play a crucial role in transmitting signals in the nervous system.
Mode of Action
It’s suggested that it may interact with its targets in a manner similar to lidocaine’s hydrophobic moiety . This interaction could potentially lead to changes in the receptor’s function, affecting the transmission of signals in the nervous system .
Pharmacokinetics
Its physicochemical properties, such as being a solid compound with a molecular weight of 13216 , may influence its bioavailability and pharmacokinetic profile
Result of Action
Given its potential interaction with nicotinic receptors, it might influence neuronal signaling, potentially leading to changes at the cellular level . More research is needed to fully understand the molecular and cellular effects of this compound.
准备方法
Synthetic Routes and Reaction Conditions: One common method for synthesizing 2,6-Dimethylisonicotinonitrile involves the reaction of 4-bromo-2,6-dimethylpyridine with zinc cyanide in the presence of a palladium catalyst. The reaction is typically carried out in N,N-dimethylformamide (DMF) at 120°C under an inert atmosphere for about 5.5 hours. The resulting product is then purified by flash chromatography .
Industrial Production Methods: Industrial production methods for 2,6-Dimethylisonicotinonitrile are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure high purity levels.
化学反应分析
Types of Reactions: 2,6-Dimethylisonicotinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The nitrile group can participate in nucleophilic substitution reactions, forming a variety of derivatives.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids under strong oxidative conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Major Products Formed:
Substitution: Various substituted pyridine derivatives.
Reduction: 2,6-Dimethylisonicotinamide.
Oxidation: 2,6-Dimethylisonicotinic acid.
相似化合物的比较
2,6-Dimethylpyridine: Lacks the nitrile group, making it less reactive in certain chemical transformations.
2,6-Dimethylisonicotinic acid: Contains a carboxylic acid group instead of a nitrile group, leading to different reactivity and applications.
2,6-Dimethylisonicotinamide:
Uniqueness: 2,6-Dimethylisonicotinonitrile is unique due to the presence of both methyl groups and a nitrile group on the pyridine ring. This combination imparts distinct reactivity and versatility, making it a valuable compound in organic synthesis and various research applications .
属性
IUPAC Name |
2,6-dimethylpyridine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-6-3-8(5-9)4-7(2)10-6/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXBLTSMCEXEFMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30494690 | |
| Record name | 2,6-Dimethylpyridine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30494690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39965-81-6 | |
| Record name | 2,6-Dimethylpyridine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30494690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-dimethylpyridine-4-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[4-Chloro-3-(trifluoromethyl)phenyl]hydrazine](/img/structure/B109249.png)






![4-Hydroxybicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B109288.png)


![2-[2-[(2S,5S)-2,5-diethylphospholan-1-yl]phenyl]-1,3-dioxolane](/img/structure/B109301.png)



